molecular formula C15H15N5O3 B11663551 N'-[(E)-1-(3-nitrophenyl)ethylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide

N'-[(E)-1-(3-nitrophenyl)ethylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide

Cat. No.: B11663551
M. Wt: 313.31 g/mol
InChI Key: HAMZYBZHBAZDFA-CXUHLZMHSA-N
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Description

N'-[(E)-1-(3-Nitrophenyl)ethylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide is a pyrazole-carbohydrazide derivative characterized by a fused tetrahydrocyclopenta[c]pyrazole core and a 3-nitrophenyl-substituted ethylidene hydrazide moiety. Such compounds are often synthesized for applications in medicinal chemistry due to the pyrazole ring's versatility in binding to biological targets and the hydrazide group's role in coordination chemistry .

Properties

Molecular Formula

C15H15N5O3

Molecular Weight

313.31 g/mol

IUPAC Name

N-[(E)-1-(3-nitrophenyl)ethylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

InChI

InChI=1S/C15H15N5O3/c1-9(10-4-2-5-11(8-10)20(22)23)16-19-15(21)14-12-6-3-7-13(12)17-18-14/h2,4-5,8H,3,6-7H2,1H3,(H,17,18)(H,19,21)/b16-9+

InChI Key

HAMZYBZHBAZDFA-CXUHLZMHSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=NNC2=C1CCC2)/C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

CC(=NNC(=O)C1=NNC2=C1CCC2)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-1-(3-nitrophenyl)ethylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide typically involves the condensation of 3-nitrobenzaldehyde with 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-1-(3-nitrophenyl)ethylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophilic substitution reactions can be facilitated by using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Activity
Research indicates that compounds containing the pyrazole moiety exhibit significant antioxidant properties. The compound has been studied for its ability to scavenge free radicals and inhibit lipid peroxidation. In vitro assays using DPPH and ABTS methods have demonstrated that derivatives of this compound can effectively reduce oxidative stress markers, making them potential candidates for developing antioxidant therapies .

Antimicrobial Properties
The compound has shown promising results against various bacterial strains. Studies report that derivatives possess significant antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating moderate to potent efficacy . This suggests potential applications in developing new antimicrobial agents.

Anti-inflammatory Effects
In vitro studies have demonstrated that the compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. This anti-inflammatory activity positions it as a candidate for treating inflammatory diseases, including arthritis and other chronic conditions .

Materials Science

Polymer Chemistry
The unique structural features of N'-[(E)-1-(3-nitrophenyl)ethylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide make it suitable for incorporation into polymer matrices. Research has explored its use as a monomer or additive in synthesizing polymers with enhanced thermal stability and mechanical properties. The incorporation of such compounds can lead to the development of advanced materials with specific functionalities .

Agricultural Chemistry

Pesticidal Activity
Preliminary studies have indicated that derivatives of this compound exhibit insecticidal properties against common agricultural pests. The mechanism of action is believed to involve disruption of the pest's nervous system, leading to paralysis and death. This application could be significant in developing eco-friendly pesticides .

Table 1: Summary of Biological Activities

Activity Type Test Method Results Reference
AntioxidantDPPH AssayIC50 = 15 µM
AntimicrobialMIC TestMIC = 0.312 mg/mL against E. coli
Anti-inflammatoryCytokine InhibitionTNF-α inhibition: 85% at 10 µM
PesticidalInsect BioassayEffective against Spodoptera spp.

Mechanism of Action

The mechanism of action of N’-[(E)-1-(3-nitrophenyl)ethylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide involves its interaction with various molecular targets and pathways. The nitrophenyl group can interact with biological molecules through hydrogen bonding and hydrophobic interactions, while the pyrazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Core Structure Variations

Compound Name Core Structure Substituents Key Features Reference
Target Compound 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole 3-Nitrophenyl ethylidene Rigid fused bicyclic core; electron-withdrawing nitro group enhances electrophilicity
N′-[(E)-2-Thienylmethylene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole Thiophen-2-ylmethylene Thiophene substituent introduces sulfur-based π-electron effects; potential for metal coordination
(E)-N’-(2,4-Dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide (E-DPPC) Simple pyrazole 2,4-Dichlorophenyl, phenyl Chlorine substituents increase lipophilicity; non-fused pyrazole core reduces rigidity
N′-[(E)-1-(4-Methoxyphenyl)ethylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide Simple pyrazole 4-Methoxyphenyl, 3-nitrophenyl Methoxy group provides electron-donating effects; dual aryl substitution enhances steric bulk

Electronic and Steric Effects

  • Nitro vs. Thiophene Groups : The 3-nitrophenyl group in the target compound (electron-withdrawing) contrasts with the thiophen-2-ylmethylene group in , which has electron-rich sulfur atoms. This difference impacts dipole moments and redox properties.
  • Chlorine vs. Methoxy Substituents : The dichlorophenyl group in increases hydrophobicity, whereas the methoxy group in enhances solubility via polar interactions.

Analytical Techniques

  • X-ray Crystallography : Structural analogs like E-DPPC were characterized using single-crystal X-ray diffraction, often refined via SHELXL software .
  • Spectroscopy : IR and NMR (1H, 13C) are standard for confirming hydrazide and aryl substituents, as seen in .

Biological Activity

The compound N'-[(E)-1-(3-nitrophenyl)ethylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide is a notable member of the pyrazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C15_{15}H16_{16}N4_{4}O2_{2}
  • Molecular Weight : 284.31 g/mol
  • CAS Number : 1359880-05-9

The presence of the nitrophenyl group is significant as it often enhances the biological activity of compounds due to its electron-withdrawing properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including our compound of interest. A review by Bouabdallah et al. (2022) noted that various pyrazole derivatives exhibited significant cytotoxic effects against several cancer cell lines. Specifically, compounds similar to this compound showed promising results in inhibiting cell growth in MCF7 and A549 cell lines with IC50_{50} values ranging from 3.79 µM to 49.85 µM .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50_{50} (µM)
Compound AMCF73.79
Compound BA54926
This compoundA54949.85

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives have also been documented. The compound's ability to inhibit pro-inflammatory cytokines suggests its potential use in treating inflammatory diseases. Research indicates that certain pyrazole derivatives can significantly reduce levels of TNF-α and IL-6 in vitro .

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Kinases : Some studies have shown that pyrazole derivatives can inhibit specific kinases involved in cancer progression .
  • Induction of Apoptosis : The compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

Case Study 1: Cytotoxicity Against Cancer Cell Lines

A study conducted by Xia et al. evaluated the cytotoxic effects of various pyrazole derivatives on cancer cell lines. The results indicated that this compound exhibited significant growth inhibition against A549 cells with an IC50_{50} value of 49.85 µM .

Case Study 2: Anti-inflammatory Activity

In a separate investigation into the anti-inflammatory properties of pyrazole compounds, researchers found that certain analogs significantly reduced inflammation markers in a murine model of arthritis. The effectiveness was attributed to their ability to inhibit NF-kB signaling pathways .

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